

# Core Physicochemical Properties of 1-Benzylxy-2-methyl-3-nitrobenzene

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## Compound of Interest

**Compound Name:** 1-Benzylxy-2-methyl-3-nitrobenzene

**Cat. No.:** B1267161

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This technical guide provides an in-depth overview of the physicochemical properties, specifically the melting and boiling points, of **1-Benzylxy-2-methyl-3-nitrobenzene**. It also includes a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Data Presentation: Physical Properties

The melting and boiling points of **1-Benzylxy-2-methyl-3-nitrobenzene** are summarized in the table below. These values are critical for understanding the compound's physical state under various temperature and pressure conditions, which is essential for its handling, purification, and application in further chemical reactions.

Property	Value	Notes
Melting Point	60-63 °C	Literature value. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	170-176 °C	Measured at a pressure of 0.8 Torr. <a href="#">[4]</a>

## Experimental Protocols

A detailed experimental protocol for the synthesis of **1-Benzyl-2-methyl-3-nitrobenzene** is provided below. This procedure outlines the necessary reagents, equipment, and steps to produce the compound.

## Synthesis of **1-Benzyl-2-methyl-3-nitrobenzene**

Objective: To synthesize **1-Benzyl-2-methyl-3-nitrobenzene** from 2-methyl-3-nitrophenol and benzyl bromide.

Reagents:

- 2-methyl-3-nitrophenol (200 mmol)
- Benzyl bromide (200 mmol)
- Potassium carbonate (300 mmol)
- N,N-dimethylformamide (DMF, 200 mL)
- Toluene
- Water
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate

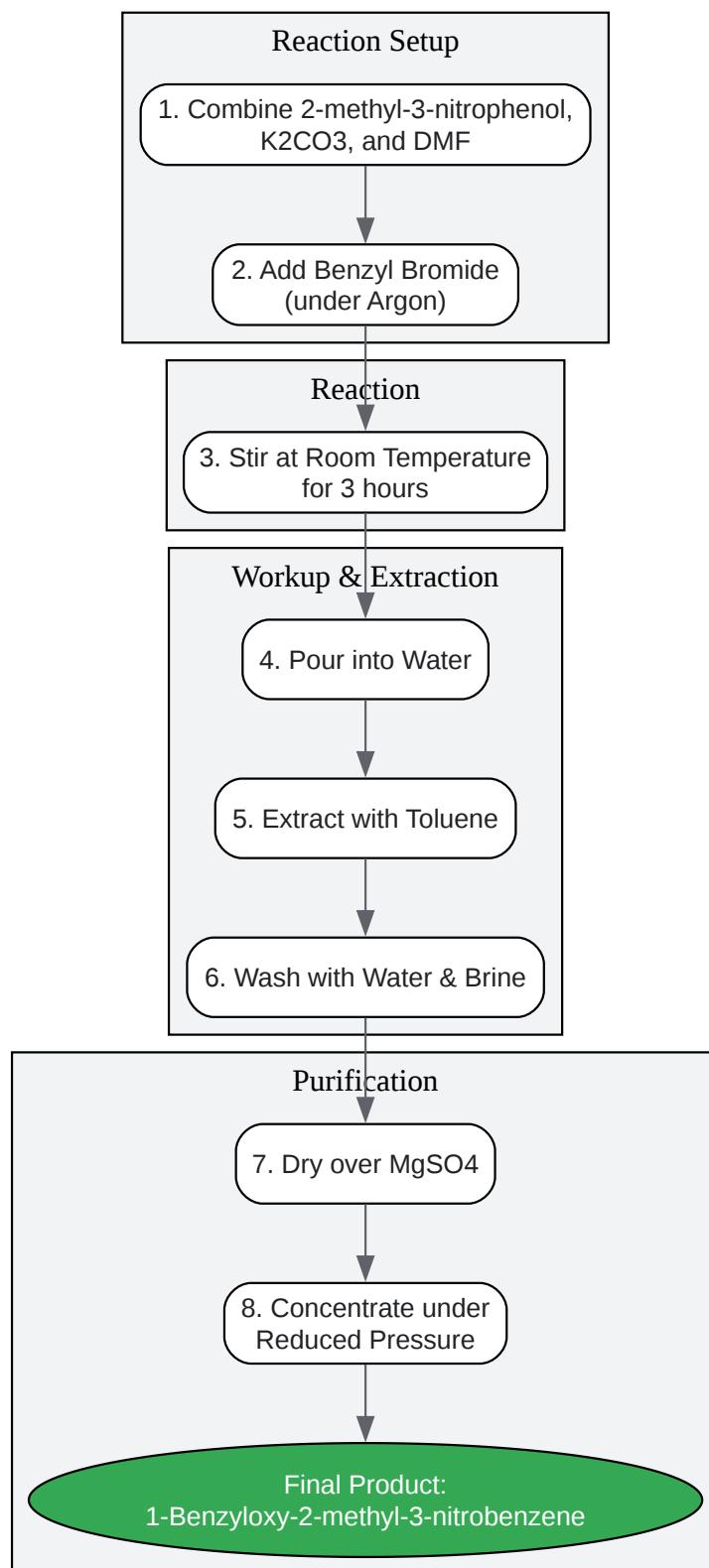
Procedure:

- To a reaction vessel, add 30.6 g (200 mmol) of 2-methyl-3-nitrophenol, 41.5 g (300 mmol) of potassium carbonate, and 200 mL of N,N-dimethylformamide.[\[2\]](#)
- Under an argon atmosphere, slowly add 23.8 mL (200 mmol) of benzyl bromide to the reaction mixture.[\[2\]](#)
- Stir the reaction mixture at room temperature for 3 hours.[\[2\]](#)
- Upon completion of the reaction, pour the solution into 1000 mL of water.[\[2\]](#)

- Extract the aqueous mixture with 800 mL of toluene, and then repeat the extraction with an additional 500 mL of toluene.[2]
- Combine the organic phases and wash them sequentially with water and saturated aqueous sodium chloride.[2]
- Dry the organic phase over anhydrous magnesium sulfate.[2]
- Concentrate the organic phase under reduced pressure to yield the final product, **1-Benzyl-2-methyl-3-nitrobenzene**, as a yellow powder.[2]

## Visualizations

The following diagram illustrates the workflow for the synthesis of **1-Benzyl-2-methyl-3-nitrobenzene**.

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Synthesis workflow for **1-Benzyl-2-methyl-3-nitrobenzene**.

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## References

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